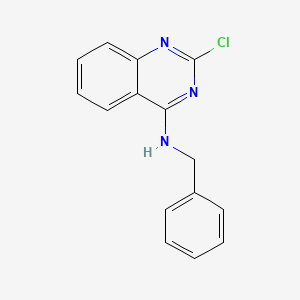

N-benzyl-2-chloroquinazolin-4-amine

CAS No.: 157864-32-9

Cat. No.: VC1749991

Molecular Formula: C15H12ClN3

Molecular Weight: 269.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 157864-32-9 |

|---|---|

| Molecular Formula | C15H12ClN3 |

| Molecular Weight | 269.73 g/mol |

| IUPAC Name | N-benzyl-2-chloroquinazolin-4-amine |

| Standard InChI | InChI=1S/C15H12ClN3/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) |

| Standard InChI Key | JXCBIDUKEIBVKZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)Cl |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)Cl |

Introduction

Chemical Identity and Basic Properties

N-benzyl-2-chloroquinazolin-4-amine (CAS: 157864-32-9) is a member of the quinazoline family with the molecular formula C15H12ClN3 . This compound is characterized by its quinazoline scaffold, which consists of a fused benzene and pyrimidine ring system, substituted with a chlorine atom at position 2 and a benzylamine group at position 4. The compound is also known by several synonyms, including 2-chloro-N-(phenylmethyl)-4-quinazolinamine and benzyl-(2-chloro-quinazolin-4-yl)-amine .

The basic physical and chemical properties of N-benzyl-2-chloroquinazolin-4-amine are summarized in Table 1.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of N-benzyl-2-chloroquinazolin-4-amine

| Property | Value |

|---|---|

| Molecular Weight | 269.73 g/mol |

| XLogP3 | 4.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 269.0719751 Da |

| Topological Polar Surface Area | 37.8 Ų |

| Heavy Atom Count | 19 |

| Complexity | 281 |

These properties indicate that the compound has moderate lipophilicity (XLogP3 of 4.3), suggesting potential membrane permeability while maintaining some water solubility due to its hydrogen bonding capabilities . The single hydrogen bond donor and three hydrogen bond acceptors are important structural features that may influence the compound's interaction with biological targets and its pharmacological properties.

Structural Characteristics

Molecular Structure

N-benzyl-2-chloroquinazolin-4-amine consists of a planar quinazoline ring system with a chlorine atom at position 2 and a benzylamine substituent at position 4. The quinazoline core provides a rigid scaffold that positions the functional groups in a defined spatial arrangement, which may be critical for potential biological activity .

Crystal Structure

X-ray crystallography studies have revealed interesting structural features of N-benzyl-2-chloroquinazolin-4-amine in the solid state. The asymmetric unit of the crystal contains two independent molecules, each with a planar quinazoline ring system showing maximum deviations of 0.025(16) and 0.0171(16) Å from planarity .

A notable structural characteristic is the orientation of the phenyl ring relative to the quinazoline system. The dihedral angles between the quinazoline ring systems and the phenyl rings are 88.25(8)° and 85.28(16)° in the two independent molecules, indicating an almost perpendicular arrangement . This near-orthogonal orientation may be significant for molecular recognition processes if the compound is used in biological applications.

In the crystal lattice, alternating independent molecules are linked by N-H⋯N hydrogen bonds, forming chains along the direction . This intermolecular hydrogen bonding network contributes to the stability of the crystal structure and may influence the compound's physicochemical properties.

Synthesis Methods

General Synthetic Approach

The synthesis of N-benzyl-2-chloroquinazolin-4-amine typically involves a nucleophilic aromatic substitution reaction between 2,4-dichloroquinazoline and benzylamine. A documented synthetic procedure described as "General Method D" yields the target compound with high efficiency (97% yield) .

Detailed Synthesis Protocol

The specific synthetic procedure involves the following steps:

-

A stirring solution of benzylamine (4.21 mmol) and N-ethyl-N,N-diisopropylamine (DIPEA) (1.0 mL, 5.7 mmol) in ethanol (10 mL) is prepared.

-

This solution is treated with 2,4-dichloroquinazoline or a related compound (794 mg, 3.99 mmol) at 21°C.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) until completion.

-

The reaction mixture is then diluted with water (8 mL) and saturated KH2PO4 (12 mL), resulting in precipitation of the product.

-

The precipitate is collected by vacuum filtration to yield N-benzyl-2-chloroquinazolin-4-amine .

This reaction proceeds under mild conditions (room temperature) and provides the target compound in excellent yield (97%), making it an efficient and practical synthetic approach .

Related Compounds and Structural Variations

N-benzyl-2-chloro-8-methoxyquinazolin-4-amine

A structurally related compound is N-benzyl-2-chloro-8-methoxyquinazolin-4-amine (CAS: 124309-70-2), which features an additional methoxy group at position 8 of the quinazoline ring system . This compound has a molecular formula of C16H14ClN3O and a molecular weight of 299.75 g/mol .

The additional methoxy group in this analog modifies the electronic properties of the quinazoline system and may impact its biological activity. The compound has similar physicochemical properties to N-benzyl-2-chloroquinazolin-4-amine, including:

-

XLogP3-AA: 4.3

-

Hydrogen Bond Donor Count: 1

-

Hydrogen Bond Acceptor Count: 4 (increased due to the additional methoxy group)

-

Rotatable Bond Count: 4 (increased due to the additional methoxy group)

This structural variation demonstrates how the quinazoline scaffold can be modified to create derivatives with potentially different biological activities and physicochemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume